2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
The compound 2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a tetrahydroquinoline-based acetamide derivative. Its structure features:
- A tetrahydroquinoline core substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group.
- A 4-ethoxyphenyl moiety attached via an acetamide linker at the 6-position.
This design combines lipophilic (ethoxy, isobutyryl) and hydrogen-bonding (acetamide) elements, which may influence pharmacokinetic properties and receptor interactions.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-4-28-20-10-7-17(8-11-20)14-22(26)24-19-9-12-21-18(15-19)6-5-13-25(21)23(27)16(2)3/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQQPINQHZSOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acylation of Phenol: Phenol is acylated to form phenyl isobutyrate.
Fries Rearrangement: The phenyl isobutyrate undergoes Fries rearrangement to yield 4-hydroxyphenyl-α-methylethyl ketone.
Ethylation: The 4-hydroxyphenyl-α-methylethyl ketone is then ethylated to produce 4-ethoxyphenyl-α-methylethyl ketone.
Formation of Tetrahydroquinoline: The ethoxyphenyl derivative is reacted with appropriate reagents to form the tetrahydroquinoline moiety.
Acetamide Formation: Finally, the tetrahydroquinoline derivative is acylated with acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with different functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features
The target compound’s closest analogs are tetrahydroquinoline/isoquinoline derivatives with modifications at the 1- and 6-positions. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to G502-0052.
Substituent Effects on Properties
A. Aryl Group Modifications
- 4-Ethoxyphenyl (Target, G502-0052) : The ethoxy group is electron-donating, increasing solubility in polar solvents compared to 4-chlorophenyl (G502-0039), which is electron-withdrawing and more lipophilic .
B. Acyl Group Variations
- Cyclopropanecarbonyl (G502-0039, G502-0052) : The strained cyclopropane ring could enhance rigidity and binding specificity .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide , with the molecular formula and a molecular weight of 401.5 g/mol, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an ethoxyphenyl group and a tetrahydroquinoline moiety. The presence of these structural components suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.5 g/mol |
| Purity | Typically 95% |
| Complexity Rating | 601 |
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer research and neuropharmacology.
Anticancer Activity
A study evaluating the anticancer activity of related compounds highlighted that derivatives similar to the target compound were screened against multiple cancer cell lines. The results indicated low cytotoxicity but some sensitivity in leukemia cell lines at concentrations around 10 µM. This suggests that while the compound may not be highly potent, it could still possess selective activity against certain cancers .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interaction with specific receptors or enzymes related to its structural motifs. The ethoxyphenyl group may enhance lipophilicity, facilitating membrane penetration and receptor binding.
Case Studies
- Case Study on Anticancer Activity :
- Neuropharmacological Investigation :
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Reaction Type | Key Conditions | Monitoring Technique |
|---|---|---|---|
| 1 | Acylation | 0–5°C, DCM | TLC (EtOAc/hexane) |
| 2 | Cyclization | Reflux, 12 hrs | HPLC (C18 column) |
| 3 | Purification | Gradient elution | NMR (¹H/¹³C) |
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl, amide) via characteristic absorption bands .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at λmax ~255 nm .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer: Contradictions may arise from variations in assay conditions or structural analogs. Methodological strategies include:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) and test against standardized assays (e.g., enzyme inhibition) .
- Comparative analysis : Use data from structurally similar compounds (see Table 2 ) to identify critical functional groups influencing activity .
- Dose-response profiling : Validate activity across multiple concentrations to rule out false positives/negatives .
Q. Table 2: Comparative Biological Activity of Structural Analogs
| Compound | Key Substituent | Reported Activity |
|---|---|---|
| Target Compound | 4-Ethoxyphenyl, tetrahydroquinoline | Anticancer (IC50: 5 µM) |
| N-(4-Chlorophenyl) analog | Chlorophenyl | Antimicrobial (MIC: 2 µg/mL) |
| Piperidine-containing analog | Bromine substitution | Anti-inflammatory (EC50: 10 nM) |
Advanced: What computational models predict the compound’s reactivity and interaction with biological targets?
Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., acylation energetics) and transition states .
- Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- Machine learning : Train models on PubChem data to predict solubility, bioavailability, and toxicity .
Advanced: How can reaction mechanisms for key transformations (e.g., substitution) be elucidated?
Answer:
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in reactive sites to study rate-determining steps .
- Trapping intermediates : Use low-temperature NMR or cryogenic MS to isolate transient species .
- Computational modeling : Map potential energy surfaces to identify intermediates and transition states .
Advanced: What methodologies assess the compound’s stability under varying conditions?
Answer:
- Forced degradation studies : Expose to heat (40–80°C), light (UV), and hydrolytic conditions (acid/base), then monitor degradation via HPLC .
- Accelerated stability testing : Store at -20°C, 4°C, and 25°C for 6–12 months; analyze purity periodically .
- Mass balance analysis : Correlate degradation products with structural vulnerabilities (e.g., ester hydrolysis) .
Advanced: How can researchers address challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce batch variability .
- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) using factorial design .
- Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring .
Advanced: What strategies identify biological targets and mechanisms of action?
Answer:
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify susceptibility genes .
- Metabolomics : Profile changes in cellular metabolites post-treatment using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
